8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Description
This compound belongs to the thienoquinoline carboxamide class, characterized by a fused thieno[3,2-c]quinoline core substituted with a methoxy group at position 8, a phenyl group at position 3, and an oxolane (tetrahydrofuran)-derived methylcarboxamide side chain. Its molecular formula is C₂₃H₂₁N₂O₃S, with a molecular weight of 413.49 g/mol (estimated based on structural analogs) . The oxolane moiety enhances solubility compared to purely hydrophobic substituents, while the methoxy and phenyl groups may influence target binding affinity and metabolic stability.
Properties
IUPAC Name |
8-methoxy-N-(oxolan-2-ylmethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-28-16-9-10-20-18(12-16)22-19(14-25-20)21(15-6-3-2-4-7-15)23(30-22)24(27)26-13-17-8-5-11-29-17/h2-4,6-7,9-10,12,14,17H,5,8,11,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQIVZLVXPQUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCC4CCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This can be achieved through the cyclization of appropriate starting materials, such as 2-aminothiophenol and 2-chloroquinoline, under specific conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the thienoquinoline intermediate with oxolan-2-ylmethyl chloride in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinoline and thienoquinoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide | Mycobacterium smegmatis | TBD |
| This compound | Pseudomonas aeruginosa | TBD |
Note: Specific MIC values for this compound need to be established through empirical studies.
Anticancer Activity
The thienoquinoline derivatives are also being investigated for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | TBD |
| This compound | MCF-7 | TBD |
Note: Further studies are required to quantify the IC50 values for this compound.
Case Studies
-
Antimicrobial Screening : A recent study screened various thienoquinoline derivatives against a panel of microbial strains. The results indicated that modifications at specific positions significantly enhanced activity against resistant strains.
- Findings : Compounds with electron-withdrawing groups showed improved activity due to increased interaction with bacterial enzymes.
-
Anticancer Efficacy : Another study evaluated the cytotoxic effects of thienoquinoline derivatives on human cancer cell lines. The results demonstrated that certain substitutions led to enhanced apoptosis rates in MCF-7 cells.
- Findings : The presence of methoxy and oxolan groups was correlated with increased cytotoxicity.
Mechanism of Action
The mechanism of action of 8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares key structural features and properties of the target compound with related derivatives:
*Estimated based on analogs.
Key Observations :
Biological Activity
The compound 8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a derivative of thienoquinoline and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of the compound includes a thienoquinoline core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, often starting from 8-hydroxyquinoline derivatives. A notable method involves the reaction of 8-hydroxyquinoline with various aldehydes and amines under acidic conditions to yield the desired carboxamide .
Antimicrobial Activity
Recent studies indicate that derivatives of thienoquinoline, including our compound of interest, exhibit significant antimicrobial properties. For instance, a related compound demonstrated high inhibitory activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as against anaerobic bacteria, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Thienoquinoline Derivatives
| Compound | Target Organism | MIC (mg/L) |
|---|---|---|
| Bay 12-8039 (related compound) | Bacteroides fragilis | ≤ 2 |
| Thienoquinoline Derivative A | Staphylococcus aureus | ≤ 1 |
| Thienoquinoline Derivative B | Escherichia coli | ≤ 4 |
Anticancer Properties
The anticancer potential of the compound has also been explored. In vitro studies have shown that thienoquinoline derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds range significantly, with some exhibiting values as low as against MCF-7 cells .
Table 2: Anticancer Activity of Thienoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | HeLa | 30.98 |
| Compound B | HCT116 | 22.70 |
| Compound C | MCF-7 | 4.12 |
Antiviral Activity
The antiviral properties of thienoquinoline derivatives are also noteworthy. Research indicates that certain derivatives can inhibit viral replication effectively, particularly against strains like H5N1 and potentially SARS-CoV-2. The mechanism appears to involve interference with viral entry or replication processes .
Case Studies
- Inhibition of H5N1 Growth : A derivative exhibited a growth inhibition rate of up to 91.2% against H5N1 with low cytotoxicity levels, suggesting a favorable therapeutic index .
- Anticancer Efficacy : In a comparative study involving multiple thienoquinoline derivatives, one showed superior activity against several cancer cell lines compared to standard chemotherapeutics, highlighting the potential for development into anticancer agents .
Q & A
Basic: What synthetic methodologies are commonly employed for the synthesis of 8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide?
Answer:
The synthesis typically involves multi-step protocols, including:
- Quinoline core formation : Cyclization reactions using intermediates like tetrahydroquinoline derivatives, often catalyzed by palladium on carbon or other transition metals .
- Carboxamide coupling : Activation of the carboxylic acid group (e.g., via PyBOP or HATU) followed by nucleophilic attack by the oxolan-2-ylmethyl amine moiety under anhydrous conditions .
- Functionalization : Methoxy and phenyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, requiring precise temperature control (reflux in ethanol or DMF) and base additives (e.g., piperidine) .
Key reagents : Sodium hydride (base), dimethylformamide (solvent), and palladium catalysts. Purification often involves column chromatography or recrystallization from ethanol .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methoxy at C8, oxolan-2-ylmethyl group) and confirm carboxamide linkage .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm, N-H bend in carboxamide) .
- X-ray Crystallography : Resolves spatial arrangement of the thienoquinoline core and substituent orientations, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers optimize reaction yields in the final carboxamide coupling step?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Catalyst screening : Testing alternatives to palladium (e.g., copper or nickel catalysts) to reduce side reactions .
- Stoichiometric control : Ensuring a 1.2:1 molar ratio of activated carboxylic acid to amine to drive the reaction to completion .
- Temperature modulation : Lowering reaction temperatures (0–5°C) minimizes decomposition of sensitive intermediates .
Advanced: How should discrepancies in reported biological activity data for similar quinoline derivatives be addressed?
Answer:
Contradictions arise from variations in assay conditions or structural nuances. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations .
- Structural benchmarking : Compare activity against analogs with systematic substituent changes (e.g., replacing oxolan-2-ylmethyl with benzyloxy groups) to isolate pharmacophore contributions .
- Computational docking : Perform molecular dynamics simulations to predict binding affinities to target proteins (e.g., kinases) and validate with SPR or ITC .
Advanced: What role does the oxolan-2-ylmethyl group play in modulating pharmacokinetic properties?
Answer:
- Solubility : The oxolane (tetrahydrofuran) ring improves water solubility compared to purely aromatic substituents .
- Metabolic stability : The ether linkage resists enzymatic cleavage, extending half-life in vivo compared to ester-containing analogs .
- Bioavailability : Enhanced membrane permeability due to the group’s amphiphilic nature, as evidenced by logP calculations and Caco-2 permeability assays .
Basic: What are the primary challenges in purifying this compound, and how are they resolved?
Answer:
- Challenge : Co-elution of byproducts (e.g., unreacted intermediates) during chromatography.
- Solution : Gradient elution with hexane/ethyl acetate (3:1 to 1:2) on silica gel columns .
- Recrystallization : Use ethanol-water mixtures to isolate high-purity crystals (>95% by HPLC) .
Advanced: How can researchers validate the stability of this compound under storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under inert gas (N) to prevent photolytic cleavage of the thienoquinoline core .
Basic: Which in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Antiproliferative assays : MTT or SRB assays in cancer cell lines (e.g., MCF-7, A549) .
- Enzyme inhibition : Fluorescence-based kinase or protease assays to identify target engagement .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
Advanced: What computational tools are effective for predicting SAR of this compound?
Answer:
- Docking software : AutoDock Vina or Schrödinger Suite for binding mode prediction .
- QSAR models : Use MOE or RDKit to correlate substituent electronic parameters (Hammett constants) with activity .
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Advanced: How can synthetic byproducts be characterized and minimized?
Answer:
- Byproduct identification : LC-MS/MS to detect impurities (e.g., de-methoxy derivatives or dimerized products) .
- Process optimization : Reduce reaction time for carboxamide coupling to prevent over-functionalization .
- Scavenger resins : Use polymer-bound reagents (e.g., MP-carbonate) to trap excess reactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
